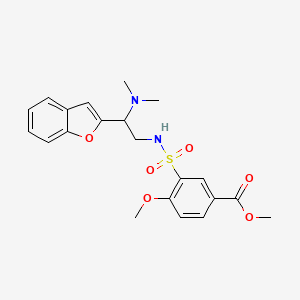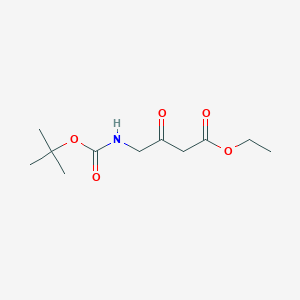
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate
Vue d'ensemble
Description
“Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” is a chemical compound . It is a derivative of amino acids and is often used in organic synthesis . The tert-butoxycarbonyl (Boc) group is a protective group often used in peptide synthesis .
Synthesis Analysis
The synthesis of compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs can then be used as starting materials in peptide synthesis .Molecular Structure Analysis
The molecular structure of “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” can be represented by the formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate” include a molecular weight of 231.29 g/mol . The compound has a topological polar surface area of 64.6 Ų and a complexity of 233 .Applications De Recherche Scientifique
Synthesis of Chiral Intermediates
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is used as a key intermediate in the synthesis of various chiral compounds. For instance, it serves as an important chiral intermediate in the synthesis of sitagliptin, a medication used for the treatment of diabetes. This synthesis process involves several steps, including selective methylation, Boc-protection, acylation, and oxidation, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Reactions with Other Compounds
Ethyl 4-bromo-3-oxobutanoate reacts with various compounds like diethyl malonate, yielding products such as diethyl 5-ethoxycarbonyl-3-oxohexanedioate. This type of reaction showcases the compound’s versatility in forming complex molecules (Tetsuzo Kato, H. Kimura, K. Tanji, 1978).
Enantioselective Synthesis
The compound is utilized in the enantioselective synthesis of various molecules. An example is its use in producing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, synthesized with high optical purity. This application highlights its role in creating specific enantiomers of molecules, crucial in many pharmaceutical applications (Takuji Magata et al., 2017).
Enzyme-Catalyzed Asymmetric Reduction
Ethyl 4-chloro-3-oxobutanoate, a related compound, is subject to enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems. This process is significant for producing enantiomerically enriched products, indicating the potential of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate in similar biocatalytic processes (S. Shimizu et al., 1990).
Antimicrobial and Antioxidant Studies
Compounds synthesized using Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate have been evaluated for their antimicrobial and antioxidant properties. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate synthesized from it was tested for antimicrobial and antioxidant susceptibilities, showcasing the potential of derivatives of this compound in pharmaceutical research (A. D. Kumar et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-16-9(14)6-8(13)7-12-10(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRFJFDLZKHOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate | |
CAS RN |
67706-68-7 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660927.png)
![methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2660928.png)
![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2660929.png)
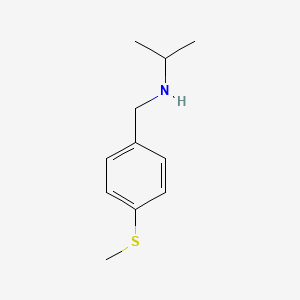
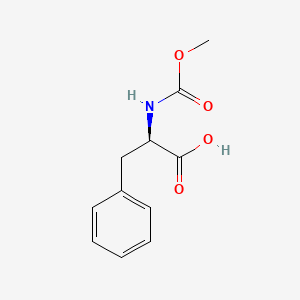
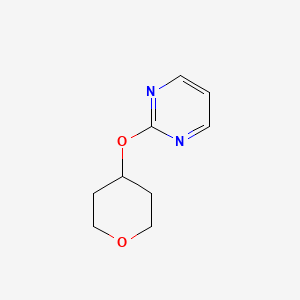
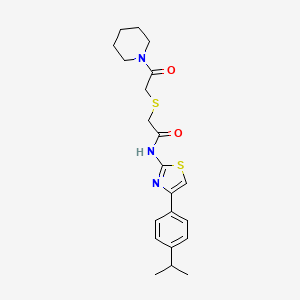
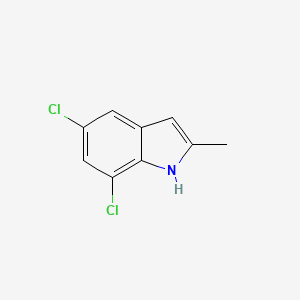
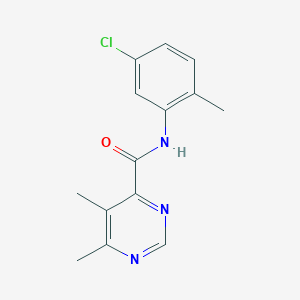
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
![N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2660942.png)
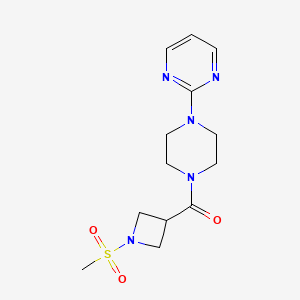
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)
